Cas no 91344-79-5 (2,5-Furandione, dihydro-3-(2-methylphenyl)-)

2,5-Furandione, dihydro-3-(2-methylphenyl)- 化学的及び物理的性質
名前と識別子
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- 2,5-Furandione, dihydro-3-(2-methylphenyl)-
- 3-(O-tolyl)dihydrofuran-2,5-dione
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- インチ: 1S/C11H10O3/c1-7-4-2-3-5-8(7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3
- InChIKey: TWFVPMUXNGILGY-UHFFFAOYSA-N
- ほほえんだ: O1C(=O)CC(C2=CC=CC=C2C)C1=O
2,5-Furandione, dihydro-3-(2-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358264-1g |
3-(O-tolyl)dihydrofuran-2,5-dione |
91344-79-5 | 95% | 1g |
¥18482.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358264-250mg |
3-(O-tolyl)dihydrofuran-2,5-dione |
91344-79-5 | 95% | 250mg |
¥17028.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358264-100mg |
3-(O-tolyl)dihydrofuran-2,5-dione |
91344-79-5 | 95% | 100mg |
¥16272.00 | 2024-04-25 | |
Ambeed | A1124084-1g |
3-(2-Methylphenyl)dihydro-2,5-furandione |
91344-79-5 | 95% | 1g |
$441.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069312-1g |
3-(2-Methylphenyl)dihydro-2,5-furandione |
91344-79-5 | 95% | 1g |
¥3031.0 | 2024-04-17 | |
Enamine | EN300-704706-1.0g |
3-(2-methylphenyl)oxolane-2,5-dione |
91344-79-5 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358264-50mg |
3-(O-tolyl)dihydrofuran-2,5-dione |
91344-79-5 | 95% | 50mg |
¥15552.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358264-500mg |
3-(O-tolyl)dihydrofuran-2,5-dione |
91344-79-5 | 95% | 500mg |
¥17762.00 | 2024-04-25 |
2,5-Furandione, dihydro-3-(2-methylphenyl)- 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2,5-Furandione, dihydro-3-(2-methylphenyl)-に関する追加情報
Introduction to 2,5-Furandione, dihydro-3-(2-methylphenyl) and Its CAS No. 91344-79-5
The compound 2,5-Furandione, dihydro-3-(2-methylphenyl), identified by the CAS number 91344-79-5, is a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic compound, featuring a furan backbone with hydroxyl and methylphenyl substituents, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The dihydro moiety suggests a reduced form of furan, which can influence its reactivity and biological activity.
Recent advancements in the field of organic synthesis have enabled the efficient preparation of such complex molecules. The synthesis of 2,5-Furandione, dihydro-3-(2-methylphenyl) involves multi-step reactions that highlight the precision and innovation in modern chemical methodologies. The introduction of the 2-methylphenyl group at the 3-position of the furan ring introduces a hydrophobic aromatic moiety, which can modulate the compound's solubility and interaction with biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The furan ring is a well-known pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to engage in hydrogen bonding and π-stacking interactions. The presence of hydroxyl groups in 2,5-Furandione, dihydro-3-(2-methylphenyl) further enhances its versatility, allowing for various derivatization strategies that can fine-tune its pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 2,5-Furandione, dihydro-3-(2-methylphenyl) are being explored for their potential applications in treating a wide range of diseases. For instance, studies have suggested that derivatives of furan-based compounds may exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings underscore the importance of continued investigation into this class of molecules.
The structural features of 2,5-Furandione, dihydro-3-(2-methylphenyl) make it an attractive candidate for further biochemical studies. The aromatic ring system can interact with biological targets through non-covalent bonds, while the hydroxyl groups provide opportunities for further functionalization. This balance between rigidity and flexibility allows researchers to design molecules that can precisely target specific biological pathways.
From a computational chemistry perspective, the study of such compounds often involves molecular modeling techniques to predict their behavior in biological systems. These simulations can provide insights into how 2,5-Furandione, dihydro-3-(2-methylphenyl) might interact with proteins or other biomolecules. Such information is crucial for optimizing drug candidates before they enter clinical trials.
The pharmaceutical industry has long been interested in heterocyclic compounds due to their diverse biological activities. Furan derivatives are no exception and have been reported to possess a wide spectrum of pharmacological effects. The synthesis and characterization of 2,5-Furandione, dihydro-3-(2-methylphenyl) contribute to the growing library of molecules that researchers can explore for new drug development.
In conclusion,2,5-Furandione, dihydro-3-(2-methylphenyl) (CAS No. 91344-79-5) represents a promising area of research with significant implications for medicinal chemistry. Its unique structure and potential biological activities make it a valuable compound for further study. As synthetic methods continue to evolve and our understanding of biological systems deepens,this molecule is likely to play an important role in the development of novel therapeutic agents.
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